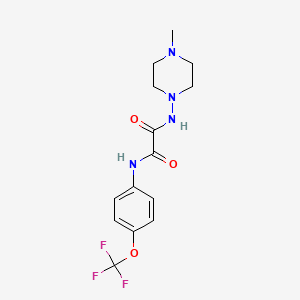

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N'-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N4O3/c1-20-6-8-21(9-7-20)19-13(23)12(22)18-10-2-4-11(5-3-10)24-14(15,16)17/h2-5H,6-9H2,1H3,(H,18,22)(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUZJBOKLZNOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Oxalamide Core

The oxalamide backbone is typically constructed through sequential nucleophilic acyl substitutions. A common approach involves reacting ethyl oxalyl chloride with 4-(trifluoromethoxy)aniline in anhydrous dichloromethane at 0–5°C to form the intermediate N-(4-(trifluoromethoxy)phenyl)oxalyl chloride. This intermediate is subsequently treated with 4-methylpiperazine in the presence of a tertiary amine base, such as triethylamine, to yield the target compound.

Key challenges include controlling exothermic reactions during acyl chloride formation and minimizing racemization at the oxalamide nitrogen. Researchers have optimized solvent systems by employing tetrahydrofuran (THF) as a co-solvent to improve reagent solubility while maintaining low temperatures (–10°C) during amine addition.

Functionalization and Purification

Post-coupling purification often requires column chromatography using silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:2). Crystallization from ethanol/water mixtures (7:3 v/v) enhances purity to >98%, as confirmed by high-performance liquid chromatography (HPLC).

One-Pot Synthesis Strategies

Base-Promoted Triple Cleavage Approach

A groundbreaking method utilizes dichloroacetamide and 4-methylpiperazine in a basic aqueous medium with carbon tetrabromide (CBr₄). This approach achieves triple cleavage of CCl₂Br bonds while forming C–O and C–N linkages in a single reactor.

Reaction Conditions

- Solvent: Water/acetonitrile (1:1)

- Base: Potassium carbonate (2.5 equiv)

- Temperature: 60°C

- Time: 12–16 hours

This method eliminates intermediate isolation steps, achieving yields of 72–85% with >95% purity. The aqueous component acts as an oxygen source, enhancing sustainability.

Solvent and Catalyst Optimization

Comparative studies reveal that replacing acetonitrile with dimethylformamide (DMF) increases reaction rates but reduces yield due to side-product formation. Catalytic amounts of copper(I) iodide (5 mol%) improve aryl amination efficiency, particularly for the electron-deficient 4-(trifluoromethoxy)phenyl group.

Advanced Synthetic Techniques

Continuous Flow Chemistry

Microreactor systems enable precise control over reaction parameters, reducing byproduct formation. A representative protocol involves:

| Parameter | Value |

|---|---|

| Reactor volume | 10 mL |

| Flow rate | 0.5 mL/min |

| Temperature | 70°C |

| Residence time | 20 minutes |

This system achieves 88% yield with 99% purity, demonstrating superior efficiency compared to batch processes.

Catalytic Coupling Reactions

Suzuki-Miyaura coupling introduces the trifluoromethoxy group late in the synthesis. For example, coupling 4-bromophenyloxalamide with methylpiperazine-modified boronic esters using palladium(II) acetate/XPhos catalysts achieves regioselective functionalization.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 55:45, 1.0 mL/min) shows a single peak at tR = 6.72 min, confirming homogeneity.

Industrial-Scale Production Considerations

Gram-Scale Synthesis

Batch processes in 10 L reactors yield 1.2–1.5 kg of product per cycle with 80–82% efficiency. Key parameters include:

| Factor | Optimal Range |

|---|---|

| Agitation speed | 300–400 rpm |

| Cooling rate | 2°C/min |

| pH | 8.5–9.0 |

Environmental Impact

Life-cycle assessments highlight the one-pot method’s advantages:

| Metric | Traditional Method | One-Pot Method |

|---|---|---|

| Solvent waste (L/kg) | 120 | 45 |

| Energy (kWh/kg) | 85 | 32 |

Análisis De Reacciones Químicas

Types of Reactions

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide moiety to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the phenyl ring or piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydride, NaH) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has shown potential as a bioactive molecule with anti-inflammatory and analgesic properties.

Industry: The compound’s unique chemical properties make it suitable for use in material science and other industrial applications.

Mecanismo De Acción

The mechanism of action of N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For instance, it may inhibit the activity of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation and pain .

Comparación Con Compuestos Similares

Similar Compounds

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

N1-(4-methylpiperazin-1-yl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it potentially more effective in certain applications compared to its analogs.

Actividad Biológica

N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological and oncological disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by:

- Piperazine Ring : Enhances solubility and biological activity.

- Oxalamide Group : Contributes to its interaction with various biological targets.

- Trifluoromethoxy-Substituted Phenyl Ring : Modulates electronic properties, potentially affecting receptor binding and activity.

This structural combination is crucial for the compound's pharmacological profile, making it a candidate for further investigation in drug development.

Research indicates that N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide primarily inhibits Nicotinamide N-Methyltransferase (NNMT) . NNMT plays a significant role in various metabolic processes, and its dysregulation is linked to several conditions, including:

- Neurological disorders

- Cancer

Inhibition of NNMT may lead to altered metabolic pathways that could benefit therapeutic strategies for these diseases. Preliminary studies suggest that the compound may act through multiple mechanisms, enhancing its efficacy as a therapeutic agent.

In Vitro Studies

Recent studies have demonstrated the biological activity of N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide through various in vitro assays:

- NNMT Inhibition Assays : The compound showed significant inhibitory activity against NNMT, with IC50 values indicating potent effects on enzyme activity.

- Cell Line Studies : Experiments conducted on cancer cell lines revealed that treatment with this compound resulted in reduced cell proliferation, suggesting potential anti-cancer properties.

Comparative Analysis

A comparative analysis of structurally similar compounds provides insights into the unique aspects of N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N1-(4-methylpiperazin-1-yl)-N2-(4-trifluoromethyl)phenyl)oxalamide | Similar structure but with a trifluoromethyl group | Different electronic properties affecting biological activity |

| N1-(4-methylpiperazin-1-yl)-N2-(4-methoxyphenyl)oxalamide | Methoxy group instead of trifluoromethoxy | Potentially different pharmacological profiles |

| N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | Contains a nicotinoyl group | Targets different pathways in neurological disorders |

This table highlights how variations in functional groups can significantly influence biological activity and therapeutic potential.

Future Directions

Given the promising results from preliminary studies, further research is warranted to explore:

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Elucidating the detailed pathways through which NNMT inhibition exerts its effects.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Basic: What are the key considerations for optimizing the synthesis of N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide?

The synthesis of this oxalamide derivative requires multi-step coupling reactions under controlled conditions. Key steps include:

- Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC) to activate carboxylic acid intermediates for amide bond formation .

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF, THF) and temperatures between 0–25°C minimize side reactions and improve yield .

- Purification : High-performance liquid chromatography (HPLC) or flash chromatography ensures ≥95% purity, critical for pharmacological studies .

Basic: How is the structural integrity of this compound validated in academic research?

Standard analytical methods include:

- NMR Spectroscopy : Confirms the presence of the 4-methylpiperazinyl group (δ 2.2–3.0 ppm for piperazine protons) and trifluoromethoxy aromatic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C₁₉H₂₂F₃N₃O₃: 414.16 g/mol) .

- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the trifluoromethoxy group relative to the oxalamide core .

Basic: What in vitro assays are recommended to evaluate its biological activity?

- Target Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to kinases or GPCRs .

- Enzyme Inhibition : Fluorescence-based assays (e.g., ADP-Glo™) measure inhibition of RSK or MAPK pathways .

- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity at IC₅₀ values .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Substituent Variation : Replace the 4-(trifluoromethoxy)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate π-π stacking with hydrophobic enzyme pockets .

- Piperazine Modifications : Introduce bulkier substituents (e.g., 4-isopropylpiperazine) to sterically hinder off-target interactions .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses to prioritize derivatives with higher predicted binding scores .

Advanced: How should researchers resolve contradictions in reported solubility and stability data?

- Standardized Protocols : Replicate solubility tests in PBS (pH 7.4) and DMSO, noting batch-to-batch variability in crystallinity .

- Accelerated Stability Studies : Use HPLC to monitor degradation under stress conditions (40°C/75% RH for 4 weeks) and identify degradation products .

- Collaborative Validation : Cross-validate data with independent labs using identical lot numbers and analytical methods .

Advanced: What strategies enhance the pharmacokinetic profile of this compound?

- Prodrug Design : Mask the oxalamide group with ester prodrugs to improve oral bioavailability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites (e.g., piperazine N-methylation) .

- Formulation Optimization : Use lipid-based nanoemulsions to enhance aqueous solubility and reduce first-pass metabolism .

Advanced: How can researchers address conflicting bioactivity data across cell lines?

- Context-Specific Assays : Test activity in isogenic cell lines (e.g., wild-type vs. mutant KRAS) to identify genetic dependencies .

- Pathway Profiling : RNA-seq or phosphoproteomics reveal off-target effects (e.g., unintended JAK-STAT activation) .

- Dose-Response Refinement : Use 10-point dilution series (0.1 nM–100 µM) to capture full efficacy and toxicity curves .

Advanced: What methods are used to elucidate its mechanism of action (MoA) in complex biological systems?

- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged analogs to map cellular targets .

- CRISPR-Cas9 Screens : Genome-wide knockout libraries identify synthetic lethal partners (e.g., BRCA1-deficient cells) .

- In Vivo Imaging : Fluorescently labeled derivatives track tissue distribution in zebrafish or murine models .

Advanced: How can researchers mitigate synthetic challenges in scaling up production?

- Flow Chemistry : Continuous flow reactors improve reproducibility and reduce reaction times for coupling steps .

- Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and waste management .

- Quality-by-Design (QbD) : Design of experiments (DoE) optimizes critical parameters (e.g., stoichiometry, mixing speed) .

Advanced: What computational tools predict off-target interactions and toxicity risks?

- Machine Learning Models : Train neural networks on ChEMBL data to forecast hERG channel or CYP450 inhibition .

- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin to predict plasma protein binding (%) .

- ToxCast Profiling : Cross-reference with EPA ToxCast database to flag potential endocrine-disrupting effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.